

ONPG Disk Method for Bacterial Identification: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ONPG	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the o-nitrophenyl- β -D-galactopyranoside (**ONPG**) disk method in bacterial identification. This rapid and reliable biochemical test is a valuable tool for differentiating bacterial species, particularly within the Enterobacteriaceae family and the Neisseria genus, based on their ability to produce the enzyme β -galactosidase.

Introduction

The **ONPG** test is a biochemical assay used to detect the presence of β -galactosidase, an enzyme that hydrolyzes lactose into glucose and galactose. The ability to ferment lactose is a key characteristic used in the identification of many bacterial species. While traditional lactose fermentation tests can take 24 hours or longer to show a result, the **ONPG** test offers a more rapid alternative, providing results within a few hours. This is particularly useful for identifying "late" or "slow" lactose fermenters that may appear negative in conventional tests due to a lack of the enzyme permease, which facilitates the transport of lactose into the bacterial cell.[1][2][3]

Principle of the ONPG Test

The **ONPG** test utilizes a synthetic, colorless substrate, o-nitrophenyl-β-D-galactopyranoside (**ONPG**), which is structurally similar to lactose.[1][5] Unlike lactose, **ONPG** can readily enter



the bacterial cell without the need for the permease enzyme. If the bacterium possesses β -galactosidase, the enzyme will cleave the β -galactoside bond in **ONPG**. This hydrolysis reaction releases two products: galactose and o-nitrophenol. The o-nitrophenol is a yellow-colored compound, and its presence is a visible indicator of a positive test result.[1][2][5]

The key advantage of the **ONPG** test is its ability to detect β -galactosidase activity directly, bypassing the need for lactose transport into the cell. This allows for the rapid identification of organisms that possess the enzyme but may lack a functional permease, classifying them as late lactose fermenters.[1][4]

Applications in Research and Drug Development

The **ONPG** disk method is a versatile tool with several applications in microbiology and drug development:

- Bacterial Identification and Differentiation: It is primarily used to differentiate members of the
 Enterobacteriaceae family and Neisseria species.[2][6][7] For example, it can distinguish
 between Escherichia coli (typically ONPG positive) and Salmonella species (typically ONPG
 negative).[1]
- Rapid Characterization of Isolates: In drug discovery, rapid identification of bacterial isolates from screening assays is crucial. The ONPG test provides a quick preliminary characterization of Gram-negative rods.
- Quality Control of Bacterial Strains: Ensuring the phenotypic stability of bacterial strains used in research and development is critical. The ONPG test can be part of a panel of biochemical tests to confirm the identity and characteristics of bacterial stocks.
- Understanding Bacterial Metabolism: The test provides insights into the metabolic capabilities of bacteria, specifically their ability to utilize lactose.

Data Presentation

The following tables summarize the expected **ONPG** test results for various bacterial species, providing a quick reference for laboratory professionals.

Table 1: ONPG Test Reactions of Common Enterobacteriaceae



Bacterial Species	Expected ONPG Result	Lactose Fermentation	Notes
Escherichia coli	Positive	Rapid	Possesses both permease and β-galactosidase.[1]
Klebsiella pneumoniae	Positive	Rapid	Possesses both permease and β-galactosidase.[1]
Enterobacter cloacae	Positive	Rapid	Possesses both permease and β-galactosidase.[1]
Citrobacter freundii	Positive	Slow/Variable	Often lacks permease, making it a late lactose fermenter.[1]
Serratia marcescens	Variable	Slow/Negative	Some strains are ONPG positive.
Shigella sonnei	Positive	Slow	Lacks permease, a key characteristic for its identification.[5]
Salmonella spp.	Negative	Negative	Most species lack β- galactosidase.[1]
Proteus mirabilis	Negative	Negative	Lacks β- galactosidase.[1]
Yersinia enterocolitica	Variable	Negative	Results can vary between biotypes.

Table 2: **ONPG** Test Reactions for Differentiating Neisseria Species



Bacterial Species	Expected ONPG Result
Neisseria lactamica	Positive[6][7]
Neisseria gonorrhoeae	Negative[6]
Neisseria meningitidis	Negative

Experimental Protocols Materials Required

- ONPG disks[5]
- Sterile test tubes (12 x 75 mm)
- Sterile physiological saline (0.85% NaCl)
- Sterile inoculating loops or needles
- Incubator (35-37°C)
- Bacterial culture (18-24 hour pure culture on a lactose-containing medium like MacConkey agar is recommended for optimal results)[2]
- Quality control organisms:
 - Positive Control: Escherichia coli (e.g., ATCC 25922)[6]
 - Negative Control: Proteus mirabilis (e.g., ATCC 12453)[6]

Step-by-Step Procedure for the ONPG Disk Method

- Preparation: Aseptically dispense 0.2 mL of sterile physiological saline into a sterile test tube.
- Inoculation: Using a sterile loop, pick a well-isolated colony from an 18-24 hour culture plate. Create a heavy suspension of the bacteria in the saline to achieve a turbidity equivalent to at least a McFarland 3 standard.[5] A heavy inoculum is crucial for a rapid reaction.



- Disk Application: Aseptically add one ONPG disk to the bacterial suspension.[3][5]
- Incubation: Incubate the tube aerobically at 35-37°C.[3][8]
- Observation: Observe the tube for a color change at hourly intervals for up to 4-6 hours.[5][8]
 [9] If no color change is observed after 6 hours, the incubation can be extended up to 24 hours to detect weak reactions.[5][8][9]

Interpretation of Results

- Positive Result: The development of a yellow color in the suspension indicates the presence of β-galactosidase activity.[5]
- Negative Result: No color change (the suspension remains colorless or the original color of the inoculum) indicates the absence of β-galactosidase activity.

Quality Control

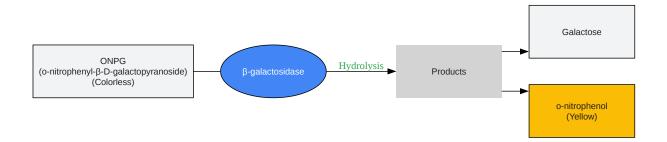
It is essential to run positive and negative controls with each batch of tests to ensure the reliability of the results.

- Escherichia coli should produce a yellow color (positive result).
- Proteus mirabilis should show no color change (negative result).

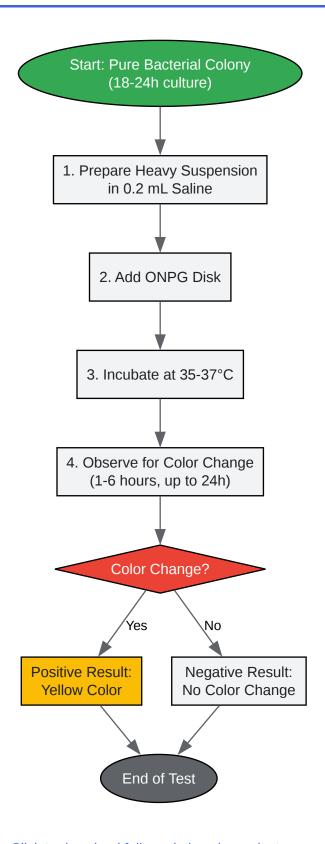
Visualizations

Biochemical Pathway of ONPG Hydrolysis









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